PEG Spacer Length (PEG6 vs. PEG4): Differential Impact on Solubility and Flexibility in PROTAC Design
Amino-PEG6-amido-C16-COOH features a PEG6 spacer, which provides a longer, more flexible, and more hydrophilic linker compared to its PEG4 analog, Amino-PEG4-amido-C16-COOH. The PEG6 chain contains 6 ethylene glycol units versus 4, increasing the molecular weight from approximately 532 g/mol (PEG4) to 620.86 g/mol (PEG6) . This structural difference directly translates to improved aqueous solubility and greater linker reach, which are critical for the formation of stable ternary complexes in PROTAC-mediated degradation .
| Evidence Dimension | PEG Spacer Length and Molecular Weight |
|---|---|
| Target Compound Data | PEG6; 620.86 g/mol |
| Comparator Or Baseline | Amino-PEG4-amido-C16-COOH (PEG4; ~532 g/mol) |
| Quantified Difference | +88.86 g/mol increase in molecular weight due to 2 additional ethylene glycol units. |
| Conditions | Calculated from molecular formulas; solubility inference based on established PEG structure-property relationships. |
Why This Matters
A longer PEG chain provides greater linker reach and flexibility, which are crucial for the efficient formation of the ternary complex required for PROTAC activity, and the increased hydrophilicity improves aqueous solubility and may reduce non-specific binding [1].
- [1] Iris Biotech. N-Methylation of Amino-PEG-Acids. Technical Blog Post. 2021. View Source
